molecular formula C13H11Cl2NO2S B8043972 4-chloro-N-[(4-chlorophenyl)sulfonylmethyl]aniline

4-chloro-N-[(4-chlorophenyl)sulfonylmethyl]aniline

Cat. No.: B8043972
M. Wt: 316.2 g/mol
InChI Key: YLJHWOBHRAWONB-UHFFFAOYSA-N
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Description

4-chloro-N-[(4-chlorophenyl)sulfonylmethyl]aniline is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl group attached to an aniline moiety, with two chlorine atoms positioned on the aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(4-chlorophenyl)sulfonylmethyl]aniline typically involves the reaction of 4-chloroaniline with a sulfonyl chloride derivative. One common method is the reaction of 4-chloroaniline with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[(4-chlorophenyl)sulfonylmethyl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-N-[(4-chlorophenyl)sulfonylmethyl]aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-chloro-N-[(4-chlorophenyl)sulfonylmethyl]aniline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    4-chloroaniline: A precursor in the synthesis of 4-chloro-N-[(4-chlorophenyl)sulfonylmethyl]aniline.

    4-chlorobenzenesulfonyl chloride: Another precursor used in the synthesis.

    N-(4-chlorophenyl)benzenesulfonamide: A related compound with similar structural features

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual chlorine substitution and sulfonyl linkage make it a versatile intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Properties

IUPAC Name

4-chloro-N-[(4-chlorophenyl)sulfonylmethyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO2S/c14-10-1-5-12(6-2-10)16-9-19(17,18)13-7-3-11(15)4-8-13/h1-8,16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJHWOBHRAWONB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCS(=O)(=O)C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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